1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
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Description
1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a useful research compound. Its molecular formula is C21H19ClN6 and its molecular weight is 390.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been found to inhibit cell cycle progression and induce apoptosis in certain cancer cells .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It has shown pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Cellular Effects
The compound has shown to have significant effects on various types of cells and cellular processes . It has demonstrated inhibitory activity against MCF-7 with IC 50 values in a micromolar range . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for this compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed . It has shown stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the product vary with different dosages in animal models . It has shown threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that the product is involved in include the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It interacts with enzymes or cofactors, and also has effects on metabolic flux or metabolite levels .
Transport and Distribution
The product is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and also has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of the product and any effects on its activity or function have been observed . It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c22-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20-17-14-25-28(21(17)24-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBHIUCGXAQKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.